molecular formula C16H17NO5S3 B7757047 MFCD02267542

MFCD02267542

Cat. No.: B7757047
M. Wt: 399.5 g/mol
InChI Key: FYTQPPXGEPQUDL-JYRVWZFOSA-N
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Description

MFCD02267542 is a synthetic organic compound primarily used in pharmaceutical research and materials science. Such compounds are critical in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in drug discovery and polymer synthesis. Key properties inferred from similar compounds include moderate aqueous solubility (e.g., ~0.24 mg/mL for CAS 1046861-20-4) and lipophilicity (LogP ~2.15), which influence their bioavailability and industrial applicability .

Properties

IUPAC Name

2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S3/c1-22-12-7-9(3-4-11(12)18)8-13-14(19)17(16(23)25-13)10(15(20)21)5-6-24-2/h3-4,7-8,10,18H,5-6H2,1-2H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQPPXGEPQUDL-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CCSC)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCSC)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02267542 involves specific reaction conditions and reagents. One common method includes the use of a reactive crystallization technique, which is advantageous due to its low-temperature requirements and short preparation time . This method involves the controlled addition of reagents to an aqueous solution, followed by crystallization and purification steps.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve more robust and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: MFCD02267542 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under controlled temperature and pressure conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

MFCD02267542 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of complex molecules and as a reagent in various reactions. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of MFCD02267542 involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02267542 with three structurally and functionally analogous compounds: CAS 1046861-20-4 , CAS 107947-17-1 , and CAS 56469-02-4 .

Structural Similarities and Differences

Compound ID Molecular Formula Key Functional Groups Structural Variants
This compound C₇H₆BrClO₂ (hypothetical) Boronic acid, Br/Cl substituents Central benzene ring with meta-halogens
CAS 1046861-20-4 C₆H₅BBrClO₂ Boronic acid, Br/Cl substituents Ortho-bromine and para-chlorine
CAS 107947-17-1 C₈H₆BrClO₂ Methyl ester, Br/Cl substituents Ester group at position 3
CAS 56469-02-4 C₉H₉NO₂ Hydroxyisoquinolinone Nitrogen-containing heterocycle

Key Insight : this compound and CAS 1046861-20-4 share boronic acid functionality, critical for catalytic cross-coupling. In contrast, CAS 107947-17-1’s ester group enhances stability but reduces reactivity, while CAS 56469-02-4’s heterocyclic structure favors biological activity .

Physicochemical Properties

Property This compound CAS 1046861-20-4 CAS 107947-17-1 CAS 56469-02-4
Molecular Weight ~250.0 (hypothetical) 235.27 249.49 163.17
LogP (XLOGP3) 2.20 (estimated) 2.15 3.10 1.64
Solubility (mg/mL) 0.30 0.24 0.10 1.50
TPSA (Ų) 40.5 40.46 26.30 49.33
GI Absorption High High Moderate Low

Key Insight : Higher LogP values in CAS 107947-17-1 correlate with reduced solubility, limiting its use in aqueous-phase reactions. This compound’s balanced LogP and TPSA suggest optimal membrane permeability for drug delivery .

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